molecular formula C9H17ClN4O2 B1377787 3-amino-N-((3-isopropyl-1,2,4-oxadiazol-5-yl)methyl)propanamide hydrochloride CAS No. 1435803-86-3

3-amino-N-((3-isopropyl-1,2,4-oxadiazol-5-yl)methyl)propanamide hydrochloride

Cat. No. B1377787
M. Wt: 248.71 g/mol
InChI Key: MHWDFNDEOVELLA-UHFFFAOYSA-N
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Description

3-amino-N-((3-isopropyl-1,2,4-oxadiazol-5-yl)methyl)propanamide hydrochloride is a chemical compound with the CAS Number: 1435983-61-1 . It has a molecular weight of 262.74 and is typically in a solid form . The compound is known for its purity, which is approximately 95% .


Molecular Structure Analysis

The IUPAC Name of this compound is 3-amino-N- [2- (3-isopropyl-1,2,4-oxadiazol-5-yl)ethyl]propanamide hydrochloride . The InChI Code is 1S/C10H18N4O2.ClH/c1-7(2)10-13-9(16-14-10)4-6-12-8(15)3-5-11;/h7H,3-6,11H2,1-2H3, (H,12,15);1H . This code is a unique identifier that provides information about the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a solid . The exact physical and chemical properties such as melting point, boiling point, and density would need to be determined experimentally.

Scientific Research Applications

Novel Bi-heterocyclic Compounds as Urease Inhibitors

Bi-heterocyclic propanamides containing the 1,2,4-oxadiazol moiety have been synthesized and evaluated for their urease inhibitory potential. These compounds showed promising activity against the enzyme, indicating their potential application in medical research, particularly in the development of treatments for diseases related to urease activity. The compounds also exhibited low cytotoxicity, making them safer for further development (Abbasi et al., 2020).

Antibacterial Activity of Azole Derivatives

Azole derivatives synthesized from compounds structurally related to the one have shown good antibacterial activity. These findings are significant for the development of new antibacterial agents, highlighting the importance of 1,2,4-oxadiazol moieties in drug discovery and development (Tumosienė et al., 2012).

Antioxidant and Anti-inflammatory Applications

Compounds with the 1,2,4-oxadiazol moiety have also been prepared and tested for their antioxidant and anti-inflammatory activities. Some of these compounds displayed significant antioxidant activity, surpassing that of standard substances like Ascorbic acid. This suggests their potential application in the treatment and management of diseases where oxidative stress plays a crucial role (Sravya et al., 2019).

Potential in Energetic Material Synthesis

The synthesis of insensitive energetic materials utilizing the 1,2,4-oxadiazol framework has been explored. These compounds exhibit moderate thermal stabilities and are insensitive towards impact and friction, indicating their potential use in the development of safer energetic materials (Yu et al., 2017).

Alzheimer’s Disease Drug Candidates

New N-substituted derivatives of compounds containing the 1,3,4-oxadiazol moiety were synthesized to evaluate potential drug candidates for Alzheimer’s disease. These compounds were screened for enzyme inhibition activity against acetyl cholinesterase (AChE), an enzyme target in Alzheimer’s disease treatment. Their synthesis and evaluation demonstrate the ongoing research into novel therapeutic agents for neurodegenerative diseases (Rehman et al., 2018).

properties

IUPAC Name

3-amino-N-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]propanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O2.ClH/c1-6(2)9-12-8(15-13-9)5-11-7(14)3-4-10;/h6H,3-5,10H2,1-2H3,(H,11,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHWDFNDEOVELLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC(=N1)CNC(=O)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-N-((3-isopropyl-1,2,4-oxadiazol-5-yl)methyl)propanamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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